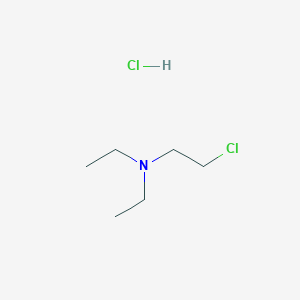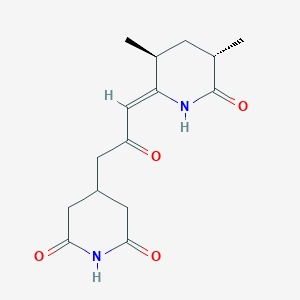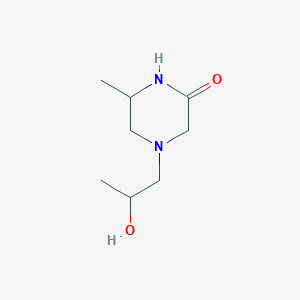
4-(2-Hydroxypropyl)-6-methylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxypropyl)-6-methylpiperazin-2-one, also known as HPPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a drug delivery agent. HPPMP is a piperazine derivative that is commonly used as a building block for the synthesis of various bioactive compounds.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one is not well understood. However, it is believed that 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one interacts with the cell membrane and enhances the permeability of drugs through the membrane. This allows for increased drug uptake and improved efficacy.
Biochemische Und Physiologische Effekte
4-(2-Hydroxypropyl)-6-methylpiperazin-2-one has been shown to have low toxicity and is generally well tolerated in animal studies. It has also been shown to improve the bioavailability of drugs and enhance their therapeutic effects. 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for drug delivery applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one in lab experiments include its high efficiency, low toxicity, and ability to enhance drug efficacy. However, there are also some limitations to using 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one, such as its limited solubility in water and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are many potential future directions for the use of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one in scientific research. One area of interest is the development of novel drug delivery systems using 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one as a building block. Another potential future direction is the study of the mechanism of action of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one and its interactions with cell membranes. Additionally, further research is needed to explore the potential applications of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one in other fields such as nanotechnology and materials science.
Conclusion:
In summary, 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug delivery systems. Its unique chemical properties make it an ideal candidate for the development of novel drug delivery systems. Further research is needed to explore the full potential of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one in scientific research and its potential applications in various fields.
Synthesemethoden
The synthesis of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one involves the reaction of 2-methylpiperazine with propylene oxide in the presence of a catalyst such as potassium hydroxide. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The overall yield of this synthesis method is around 70-80%, making it a highly efficient and cost-effective approach for the production of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxypropyl)-6-methylpiperazin-2-one has been extensively studied for its potential applications in drug delivery systems. It is commonly used as a building block for the synthesis of various bioactive compounds such as anticancer agents, antibiotics, and antiviral drugs. 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one has also been used as a surfactant in the formulation of nanoparticles for targeted drug delivery. The unique chemical properties of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one make it an ideal candidate for the development of novel drug delivery systems.
Eigenschaften
CAS-Nummer |
137066-48-9 |
|---|---|
Produktname |
4-(2-Hydroxypropyl)-6-methylpiperazin-2-one |
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
4-(2-hydroxypropyl)-6-methylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-6-3-10(4-7(2)11)5-8(12)9-6/h6-7,11H,3-5H2,1-2H3,(H,9,12) |
InChI-Schlüssel |
YODCUAYVOVZAMQ-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(=O)N1)CC(C)O |
Kanonische SMILES |
CC1CN(CC(=O)N1)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



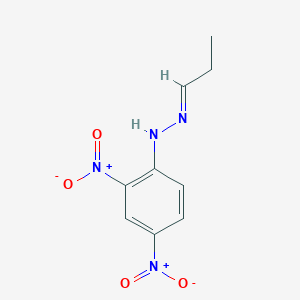
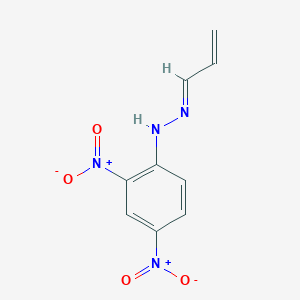
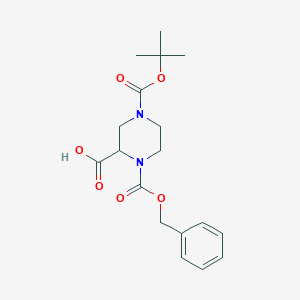
![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)
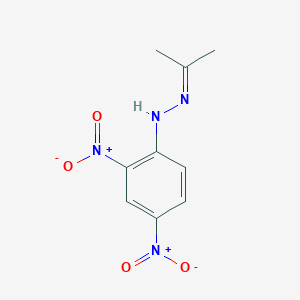
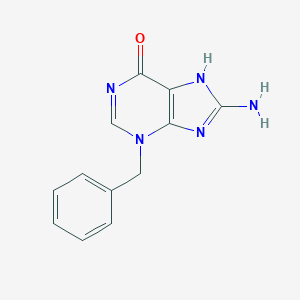

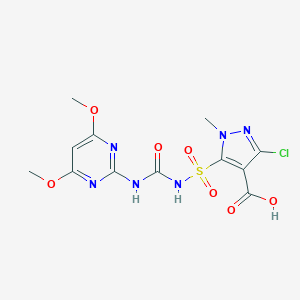
![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)

